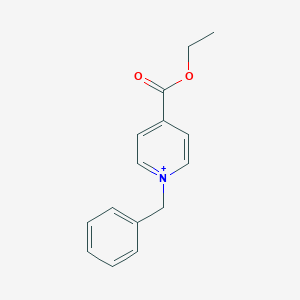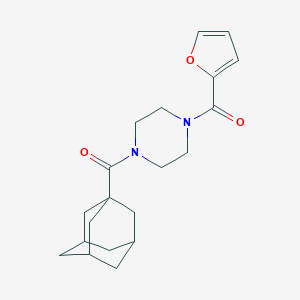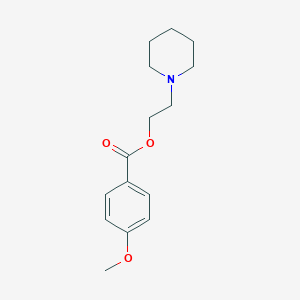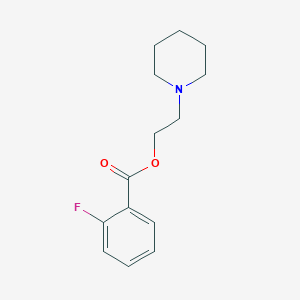![molecular formula C16H14N2O2S B257397 N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B257397.png)
N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide is a complex organic compound that features a combination of furan, pyridine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the furan ring: Starting with 5-methyl-2-furanmethanol, the furan ring is synthesized through a series of reactions involving oxidation and cyclization.
Pyridine ring incorporation: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Thiophene ring synthesis: The thiophene ring is formed via a cyclization reaction involving sulfur-containing reagents.
Amide bond formation: The final step involves the formation of the amide bond between the thiophene carboxylic acid and the furan-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings
Reduction: Reduced forms of the compound with hydrogenated rings
Substitution: Functionalized pyridine derivatives
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide
- N-[(5-methyl-2-furyl)methyl]-N-pyridin-3-ylthiophene-2-carboxamide
- N-[(5-methyl-2-furyl)methyl]-N-pyridin-4-ylthiophene-2-carboxamide
Uniqueness
This compound is unique due to its specific combination of furan, pyridine, and thiophene rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N2O2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-7-8-13(20-12)11-18(15-6-2-3-9-17-15)16(19)14-5-4-10-21-14/h2-10H,11H2,1H3 |
InChI Key |
ZKPAAMOUUITMKL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B257316.png)



![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)







![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)
